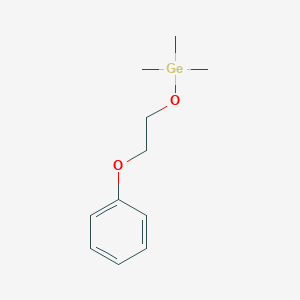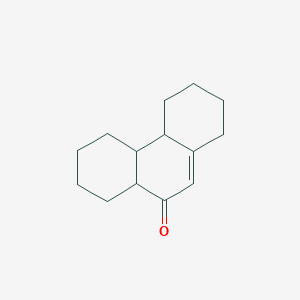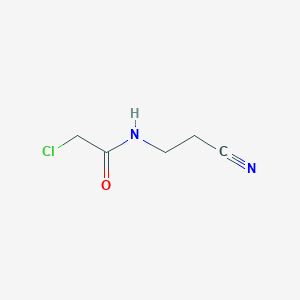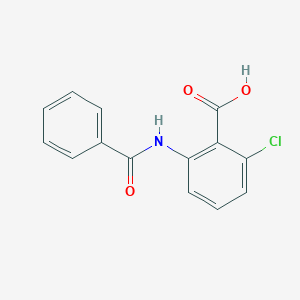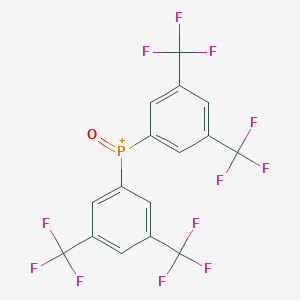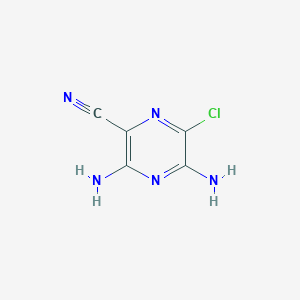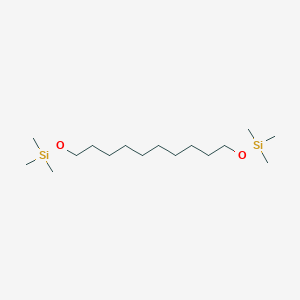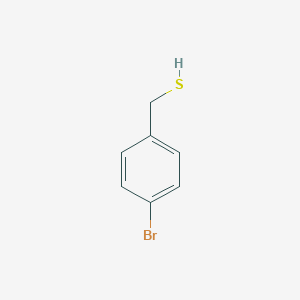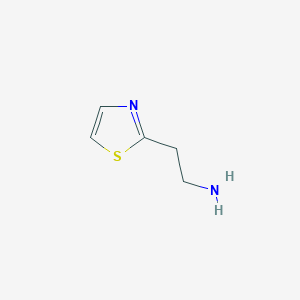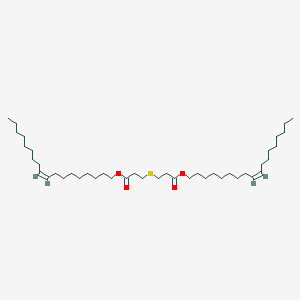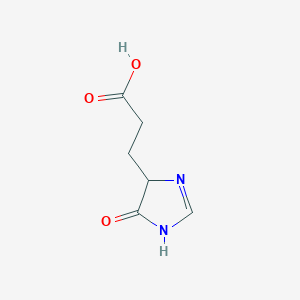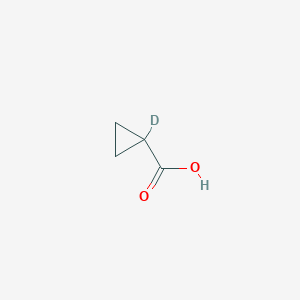
1-Deuteriocyclopropane-1-carboxylic acid
描述
1-Deuteriocyclopropane-1-carboxylic acid, also known as Cyclopropanecarboxylic acid-[1-d], is a labelled analogue of Cyclopropanecarboxylic Acid . It is used as a reagent in the synthesis of 2-alkyloxazoles as potent and selective PI4KIIIβ inhibitors . The molecular formula of this compound is C4H5DO2 .
Molecular Structure Analysis
The molecular structure of 1-Deuteriocyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a carboxylic acid (-COOH) group and a deuterium atom (D) attached . The presence of the deuterium atom distinguishes it from its non-labelled counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Deuteriocyclopropane-1-carboxylic acid include a molecular weight of 87.10 , solubility in Chloroform and Ethyl Acetate , and a boiling point of 64°C at 3.5 Torr . It appears as an oily matter .科学研究应用
Ethylene Inhibition and Plant Growth Regulation
Compounds similar to 1-Deuteriocyclopropane-1-carboxylic acid, such as 1-Methylcyclopropene (1-MCP), play a significant role in ethylene inhibition in plants, demonstrating the utility of cyclopropane derivatives in agriculture. Ethylene is a plant hormone responsible for ripening and senescence processes. 1-MCP has been shown to effectively inhibit ethylene effects in a broad range of fruits, vegetables, and floriculture crops, highlighting the potential of cyclopropane derivatives in extending the postharvest life of agricultural products (Blankenship & Dole, 2003).
Bioisosteres in Drug Design
Carboxylic acid derivatives, including those similar to 1-Deuteriocyclopropane-1-carboxylic acid, are extensively studied for their bioisosteric properties in medicinal chemistry. These compounds are pivotal in drug design, offering opportunities to improve pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The replacement of carboxylic acid groups with bioisosteres can mitigate drug-associated toxicity, enhance metabolic stability, and improve membrane permeability, underscoring the relevance of such derivatives in the development of new pharmaceuticals (Horgan & O’ Sullivan, 2021).
Environmental Remediation and Phytoremediation
The interaction of plant growth-promoting rhizobacteria (PGPR) with plants and the role of carboxylic acids in this process are vital for environmental remediation strategies, especially in phytoremediation of heavy metals. Carboxylic acid derivatives can influence the bioavailability of nutrients and heavy metals in the soil, facilitating plant growth and the phytoremediation process. This research area demonstrates the ecological and environmental significance of carboxylic acids and their derivatives in enhancing the efficiency of phytoremediation techniques and promoting sustainable agriculture (Ullah et al., 2015).
Synthetic Applications
Cyclopropane derivatives, including diazocarbonyl compounds that can undergo intramolecular reactions to form structures related to cyclopropane carboxylic acids, are crucial in synthetic organic chemistry. These reactions facilitate the synthesis of complex molecules, including natural products and theoretically interesting compounds. The versatility and reactivity of cyclopropane and carboxylic acid derivatives underscore their importance in constructing a wide range of chemical entities for various scientific applications (Burke & Grieco, 1980).
属性
IUPAC Name |
1-deuteriocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuteriocyclopropane-1-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

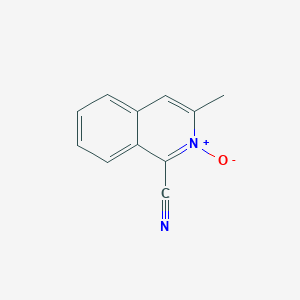
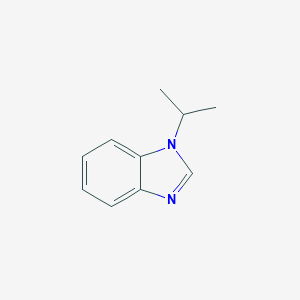
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
